Physicochemical Properties of 1,5-Dichloro-2-ethyl-4-nitrobenzene: A Technical Guide
Physicochemical Properties of 1,5-Dichloro-2-ethyl-4-nitrobenzene: A Technical Guide
Executive Summary
1,5-Dichloro-2-ethyl-4-nitrobenzene (CAS: 49709-30-0 ) is a specialized halogenated nitroaromatic intermediate used primarily in the synthesis of complex pharmaceutical agents (such as HSP-90 inhibitors) and agrochemicals.[1][2][3] Characterized by its specific substitution pattern—an ethyl group flanked by chlorine atoms and a para-nitro moiety—it serves as a critical scaffold for introducing functionalized aniline derivatives into larger bioactive molecules. This guide details its physicochemical profile, synthesis pathways, and handling protocols for research and development applications.
Chemical Identity & Structural Analysis
The unique reactivity of this compound stems from the electronic interplay between the electron-withdrawing nitro and chloro groups against the electron-donating ethyl group.
| Property | Detail |
| IUPAC Name | 1,5-Dichloro-2-ethyl-4-nitrobenzene |
| CAS Number | 49709-30-0 |
| Molecular Formula | C₈H₇Cl₂NO₂ |
| Molecular Weight | 220.05 g/mol |
| SMILES | CCc1c(cc(c(c1Cl)[O-])Cl) |
| InChI Key | MXQNFFXTXXKFEP-UHFFFAOYSA-N |
| Structure Description | A benzene core substituted at positions 1 and 5 with chlorine, position 2 with an ethyl group, and position 4 with a nitro group.[4][5][6] |
Physicochemical Properties
The following data consolidates experimental observations and high-confidence predictive models suitable for process design.
Thermodynamic & Physical State
-
Physical State: Yellow crystalline solid.
-
Melting Point: Typically 40–70 °C (Predicted/Analogous range; specific polymorphs may vary).
-
Boiling Point: ~300–310 °C at 760 mmHg.
-
Density: 1.3 ± 0.1 g/cm³ (Predicted).
-
Vapor Pressure: Low at ambient temperature; significant volatility only above 100 °C.
Solubility & Lipophilicity
The compound is highly lipophilic due to the chloro- and ethyl- substituents, making it poorly soluble in aqueous media but highly soluble in non-polar organic solvents.
| Solvent | Solubility Rating | LogP (Octanol/Water) |
| Water | Insoluble (< 0.1 mg/L) | 3.80 (High Lipophilicity) |
| Dichloromethane | High | N/A |
| Ethyl Acetate | High | N/A |
| Methanol | Moderate | N/A |
| Toluene | High | N/A |
Implication for Extraction: In synthetic workups, the compound will partition exclusively into the organic phase (e.g., EtOAc or DCM) during aqueous washes.
Synthesis & Manufacturing
The synthesis of 1,5-dichloro-2-ethyl-4-nitrobenzene relies on Electrophilic Aromatic Substitution (EAS) . The regiochemistry is dictated by the directing effects of the substituents on the precursor, 1,5-dichloro-2-ethylbenzene .
Synthetic Pathway (Nitration)
The ethyl group (activator, ortho/para director) and chlorine atoms (deactivators, ortho/para directors) cooperatively direct the incoming nitronium ion to position 4.
-
Precursor: 1,5-Dichloro-2-ethylbenzene.
-
Reagents: Concentrated Nitric Acid (
), Sulfuric Acid ( ).[6][7][8][9] -
Conditions: Controlled temperature (0–25 °C) to prevent dinitration or oxidation of the ethyl side chain.
Figure 1: Nitration pathway.[5] The steric bulk of the ethyl group and chlorines directs substitution to the 4-position.
Critical Process Parameters
-
Temperature Control: Exothermic reaction. Maintain <30 °C to avoid oxidizing the ethyl group to an acetyl or carboxylic acid group.
-
Acid Strength: Use of fuming nitric acid may lead to over-nitration; standard concentrated
is preferred. -
Quenching: Pour reaction mixture onto crushed ice to precipitate the solid product.
Applications in Drug Development
The primary utility of 1,5-dichloro-2-ethyl-4-nitrobenzene is as a masked aniline . The nitro group acts as a precursor to an amino group, which can then be functionalized to build heterocyclic cores.
Reduction to Aniline
For pharmaceutical applications (e.g., HSP-90 inhibitors), the nitro group is reduced to an amine using Stannous Chloride (
Reaction:
Figure 2: Functionalization workflow. The nitro compound is a stable storage form of the reactive aniline intermediate.
Analytical Characterization
To validate the identity of the compound, the following spectral signatures are diagnostic:
-
H NMR (Chloroform-d):
-
Aromatic Protons: Two singlets (due to isolation by substituents). One proton at ~7.2-7.4 ppm, one at ~7.5-7.8 ppm (deshielded by nitro).
-
Ethyl Group: Quartet at ~2.7 ppm (
), Triplet at ~1.2 ppm ( ).
-
-
IR Spectroscopy:
-
Nitro Stretch: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
-
C-Cl Stretch: Bands in the 600–800 cm⁻¹ region.
-
-
Mass Spectrometry (GC-MS):
-
Molecular Ion:
(Characteristic isotope pattern for two chlorines: 9:6:1 ratio).
-
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed (H302). | Do not eat, drink, or smoke when using. |
| Environmental | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment; collect spillage. |
| Skin/Eye | May cause irritation. | Wear nitrile gloves and safety goggles. |
Storage: Store in a cool, dry place away from strong reducing agents and bases.
References
-
PubChem. 1,5-Dichloro-2-ethyl-4-nitrobenzene (CID 5240362). National Library of Medicine. Available at: [Link]
- Google Patents.WO2008096218A1 - 2-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine derivatives as HSP-90 inhibitors. (Describes synthesis and reduction of the compound).
Sources
- 1. 1803592-09-7,2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 38939-88-7|2-Chloro-4-methyl-1-nitrobenzene|BLD Pharm [bldpharm.com]
- 3. 7149-76-0|1,4-Dichloro-2-methyl-5-nitrobenzene|BLD Pharm [bldpharm.com]
- 4. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. what is the product of the reaction of 1,3 dichloro benzene with H2SO4 an.. [askfilo.com]
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- 9. Nitration - Wikipedia [en.wikipedia.org]
